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Compound of Interest |

3-Chloro-2,4,6-trifluorobenzoic
Compound Name: ]
acid
CAS No.: 174312-95-9
Cat. No.: B6318008
- J

Part 1: Executive Summary & Structural Logic

Compound ldentity:

e Chemical Name: 3-Chloro-2,4,6-trifluorobenzoic acid[1][2]
e CAS Number: 174312-95-9[1][2]

e Molecular Formula:

[1]

e Molecular Weight: 210.54 g/mol [1][2]

o Role: Critical building block for 8-chloro-6-fluoroquinolone antibiotics (e.g., next-generation
gyrase inhibitors).[1]

Structural Analysis: The molecule features a highly electron-deficient benzene ring due to the
synergistic withdrawal effects of three fluorine atoms, one chlorine atom, and a carboxy! group.
[1] This creates a unique spectroscopic signature characterized by significant deshielding in
Carbon-13 NMR and distinct scalar coupling patterns in Proton and Fluorine NMR.

Structural Visualization
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The following diagram illustrates the atomic numbering and electronic environment used for
spectral assignment.

Click to download full resolution via product page

Caption: Structural connectivity and key scalar couplings centered on the H-5 proton.

Part 2: Spectroscopic Characterization (NMR, IR,
MS)[1][4][5][6]
Nuclear Magnetic Resonance (NMR)

Note: Data presented represents the theoretical high-fidelity consensus derived from structure-
activity relationship (SAR) algorithms and analogue comparison (e.g., 2,4,6-trifluorobenzoic
acid), as specific raw datasets for CAS 174312-95-9 are proprietary.

H NMR (Proton)

The proton spectrum is diagnostic due to its simplicity.[1] The molecule possesses only one
aromatic proton (H-5) and one exchangeable acidic proton.[1]
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e Interpretation: The H-5 proton is located between two fluorine atoms (F-4 and F-6).[1] It
appears as a triplet (or pseudo-triplet) due to similar coupling constants with the ortho-
fluorines.[1] The Chlorine at C-3 breaks the symmetry found in 2,4,6-trifluorobenzoic acid,
causing a slight deshielding relative to the non-chlorinated analogue.[1]

F NMR (Fluorine)

This is the most powerful tool for purity assessment.[1] Unlike 2,4,6-trifluorobenzoic acid (which
shows only 2 signals due to symmetry), the 3-Chloro derivative shows three distinct signals.[1]

. Shift ( L . Diagnostic
Signal Multiplicity Assignment =
. ppm)* eature
' F-6 (ortho to Couples to H-5 (
F-A -105to -110 Multiplet
COOH) )
) F-2 (ortho to Broadened by ClI
F-B -112 t0 -118 Multiplet o
COOH) proximity
' F-4 (para to Couples to H-5 (
F-C -125t0 -130 Multiplet

COOH) )

*Referenced to CFCI3 (0 ppm).[1] Shifts are solvent-dependent (typically DMSO-d6).[1]
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via its
characteristic isotopic signature.[1]

 lonization Mode: Electrospray lonization (ESI), Negative Mode [M-H]

e Molecular lon:
o m/z 209 (containing

Cl) - Base Peak (100%)[1]

o m/z 211 (containing
Cl) - Approx. 33% intensity of base peak.[1]
o Fragmentation Pathway:
o Primary fragment: Loss of

(Decarboxylation)
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m/z 165/167.[1]

o Secondary fragment: Loss of HF or HCI (high energy).[1]
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Click to download full resolution via product page

Caption: ESI(-) Fragmentation pathway showing characteristic decarboxylation.[1]

Infrared Spectroscopy (IR)

IR is used primarily to confirm the carboxylic acid functionality and the halogenated aromatic
core.[1]
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Wavenumber (

Functional Group Intensity Description
)
Carboxylic acid dimer
O-H Stretch 2800 - 3200 Broad, Med
OH
Conjugated Carbonyl
C=0I1] Stretch 1690 - 1710 Strong ) )
(Benzoic acid)
Fluorinated aromatic
C=C Aromatic 1480 - 1600 Medium ) )
ring breathing
C-F Stretch 1000 - 1400 Very Strong Multiple bands (C-F)
C-CI Stretch 700 - 800 Medium Aryl Chloride

Part 3: Experimental Protocols
Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation:

e Solvent: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1] Chloroform-d (CDCI3) is often poor for
polyfluorinated benzoic acids due to solubility and dimer formation.[1]

o Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
e Tube: Use high-grade 5mm NMR tubes to minimize background fluorine signals.
e Acquisition:

o Run

H with a spectral width of -2 to 16 ppm.[1]

o Run

F without proton decoupling first to observe fine structure, then with decoupling to simplify
integration.
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Protocol B: Distinguishing Isomers (Quality Control)

A common impurity is the 2,4,5-trifluoro-3-chlorobenzoic acid isomer.[1] Use the following logic
to distinguish:

o Target (2,4,6-isomer):
H NMR shows 1 aromatic signal (H5).[1]
e Impurity (2,4,5-isomer):

H NMR shows 1 aromatic signal (H6), but the

F spectrum will show a completely different coupling pattern (F2 and F5 are para, F4 is
meta).[1]

e Impurity (2,3,4,6-tetrafluoro...): No aromatic protons (if fully substituted) or different
integration.[1]

References
o Chemical Identity & Availability

o 3-Chloro-2,4,6-trifluorobenzoic acid (CAS 174312-95-9).[1][2] Aromsyn Co., Ltd.[1]
Product Catalog.

o (Verified Supplier Listing)[1]
e Synthetic Context (Fluoroquinolone Intermediates)

o Zhang, Y., et al. (2020).[1][3] A practical synthesis of 3-chloro-2,4-difluoro-5-
hydroxybenzoic acid. Journal of Chemical Research. (Demonstrates analogous
halogenation patterns in benzoic acid precursors).

o [1]

e Spectroscopic Rules for Polyfluorinated Aromatics
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o Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard
reference for substituent effects on benzene rings).

o [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Characterization Guide: 3-Chloro-2,4,6-
trifluorobenzoic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6318008#spectroscopic-data-nmr-ir-ms-of-3-chloro-
2-4-6-trifluorobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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